nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide

Catalog No.
S12374551
CAS No.
M.F
C27H25N3NiO3
M. Wt
498.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatom...

Product Name

nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide

IUPAC Name

2-[[[2-[[[(2S)-1-benzylpyrrolidin-2-yl]-oxidomethylidene]amino]phenyl]-phenylmethylidene]amino]acetate;nickel(2+)

Molecular Formula

C27H25N3NiO3

Molecular Weight

498.2 g/mol

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/q;+2/p-2/t24-;/m0./s1

InChI Key

VPHOGKKKHKQHCW-JIDHJSLPSA-L

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2]

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2]

Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is a complex coordination compound featuring nickel in its +2 oxidation state. This compound is characterized by its unique ligand architecture, which includes a benzyl-L-prolyl moiety and a phenyl-substituted amide group linked through a carboxylatomethyl imino group. The presence of the nickel ion allows for various coordination geometries, typically adopting an octahedral configuration in solution. The compound's structural complexity contributes to its potential utility in various fields, particularly in medicinal chemistry and catalysis.

, this compound may serve as a catalyst in organic synthesis or industrial processes.
  • Pharmaceutical Development: Its biological activity suggests potential use as an anticancer or antimicrobial agent, warranting further research into its pharmacological properties.
  • Material Science: Nickel complexes are often used in the development of new materials with specific electronic or magnetic properties.
  • Nickel(II) complexes have been studied for their biological activities, particularly their potential as therapeutic agents. Some observed biological activities include:

    • Anticancer Activity: Nickel complexes have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
    • Antimicrobial Properties: Certain nickel(II) compounds exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
    • Enzyme Mimicking: Nickel is a cofactor for several enzymes; thus, nickel(II) complexes can mimic enzyme activity, potentially serving as enzyme inhibitors or activators.

    The specific biological activity of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide requires further investigation to elucidate its mechanisms of action.

    The synthesis of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide typically involves several steps:

    • Preparation of Ligands: The synthesis begins with the preparation of the ligands, which can be achieved through standard organic synthesis techniques such as amide coupling reactions or imine formation.
    • Formation of Nickel Complex: Nickel salts (e.g., nickel(II) chloride or nickel(II) acetate) are reacted with the prepared ligands under controlled conditions (temperature, solvent, pH). This step often requires careful monitoring to ensure complete complexation.
    • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired nickel complex from unreacted starting materials and by-products.

    Interaction studies involving nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

    • Spectroscopy: UV-Vis spectroscopy can help monitor changes in absorbance that indicate binding events.
    • Fluorescence Studies: These studies can provide insights into conformational changes upon binding.
    • Molecular Docking Simulations: Computational approaches can predict binding affinities and modes of interaction with target biomolecules.

    Such studies are crucial for elucidating the mechanism of action and potential therapeutic applications of this compound.

    Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide can be compared with other similar nickel complexes based on their ligand structures and biological activities. Some similar compounds include:

    • Nickel(II)-N-(2-hydroxybenzyl)-L-proline Complex
      • Uniqueness: This complex features a different ligand structure but retains proline's chiral center, influencing its biological activity.
    • Nickel(II)-N,N'-bis(salicylidene)-1,2-diaminopropane
      • Uniqueness: This compound exhibits significant catalytic properties and has been studied extensively for its anticancer effects.
    • Nickel(II)-N-(4-methoxybenzyl)-L-alanine Complex
      • Uniqueness: Similar to the target compound but with an altered amino acid structure, affecting its interaction profile with biological targets.

    The uniqueness of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide lies in its specific ligand architecture that may confer distinct properties compared to these similar compounds.

    Hydrogen Bond Acceptor Count

    6

    Exact Mass

    497.124933 g/mol

    Monoisotopic Mass

    497.124933 g/mol

    Heavy Atom Count

    34

    Dates

    Last modified: 08-09-2024

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